

Spectroscopic Profile of 5,7-Dimethyl-8-hydroxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: **5,7-Dimethyl-8-hydroxyquinoline**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5,7-Dimethyl-8-hydroxyquinoline** (also known as 5,7-dimethylquinolin-8-ol), a substituted quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **5,7-Dimethyl-8-hydroxyquinoline**. Due to the limited availability of directly published experimental spectra for this specific molecule, comparative and predicted data are included to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The expected ^1H and ^{13}C NMR chemical shifts for **5,7-Dimethyl-8-hydroxyquinoline** are presented below. The ^1H NMR data is based on comparative analysis with a structurally similar compound, 5,7-dibromo-8-hydroxyquinoline, as experimental data for the title compound is not readily available in the cited literature.

Table 1: ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H2	~8.8	dd	J = 4.4, 1.6	Comparative data from 5,7-dibromo-8-hydroxyquinoline [1]
H3	~7.4	dd	J = 8.2, 4.4	Comparative data from 5,7-dibromo-8-hydroxyquinoline [1]
H4	~8.1	d	J = 8.2	Comparative data from 5,7-dibromo-8-hydroxyquinoline [1]
H6	~7.3	s	-	Expected singlet due to substitution at C5 and C7
5-CH ₃	~2.4	s	-	Typical range for an aromatic methyl group
7-CH ₃	~2.4	s	-	Typical range for an aromatic methyl group
8-OH	Variable	br s	-	Chemical shift is concentration and solvent dependent

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~148
C3	~122
C4	~136
C4a	~139
C5	~128
C6	~127
C7	~129
C8	~148
C8a	~128
5-CH ₃	~17
7-CH ₃	~17

Note: Predicted chemical shifts are based on computational models and comparison with related quinoline derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for solid **5,7-Dimethyl-8-hydroxyquinoline** are listed below.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400-3100	O-H stretch (phenolic)	Broad, Medium
3100-3000	C-H stretch (aromatic)	Medium
2970-2850	C-H stretch (methyl)	Medium
1600-1450	C=C and C=N stretch (aromatic rings)	Strong
1400-1300	C-H bend (methyl)	Medium
1250-1150	C-O stretch (phenolic)	Strong
900-675	C-H out-of-plane bend (aromatic)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The predicted mass spectral data for **5,7-Dimethyl-8-hydroxyquinoline** under electron ionization (EI) are presented.

Table 4: Mass Spectrometry Data

Adduct	Predicted m/z
[M] ⁺	173.08
[M+H] ⁺	174.09
[M+Na] ⁺	196.07
[M-H] ⁻	172.08

Data sourced from PubChem predictions.[\[2\]](#)

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of **5,7-Dimethyl-8-hydroxyquinoline**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and invert several times to ensure complete dissolution and homogeneity.

2. ^1H NMR Spectrum Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

3. ^{13}C NMR Spectrum Acquisition:

- Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

- Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- Process the data similarly to the ^1H NMR spectrum.

FT-IR Spectroscopy (Thin Solid Film Method)

1. Sample Preparation:

- Dissolve a small amount (approx. 10-20 mg) of **5,7-Dimethyl-8-hydroxyquinoline** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

2. Spectrum Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

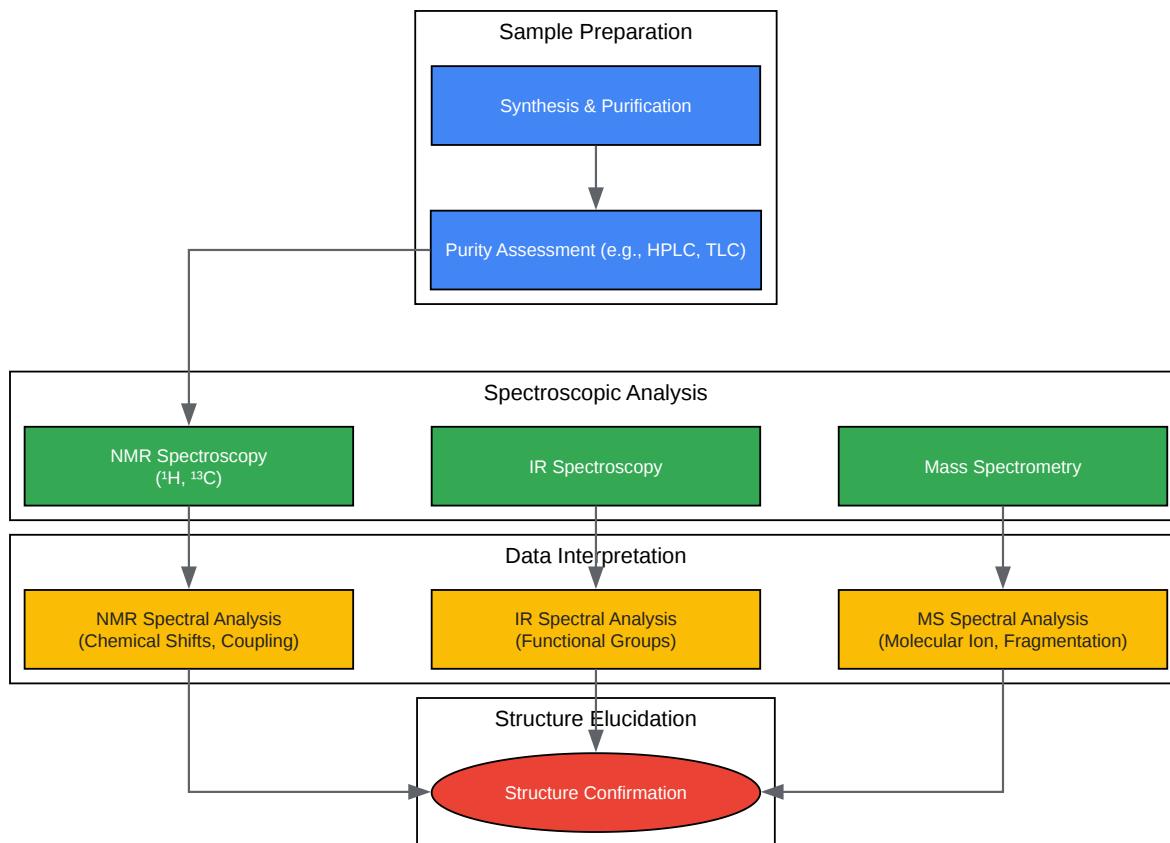
- Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
- For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

2. Ionization and Analysis:

- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **5,7-Dimethyl-8-hydroxyquinoline**.



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Workflow for Spectroscopic Characterization.

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References

- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 5,7-dimethyl-8-quinolinol (C11H11NO) [pubchemlite.lcsb.uni.lu]
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